N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
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Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves complex reactions that yield a variety of compounds with potential biological activities. For instance, methods described for synthesizing related compounds include the use of solid-liquid phase transfer catalysis to regioselectively prepare 4-alkylthio-1-(4-acetoxybutyl)pyrazolo[3,4-d]pyrimidines with good yields, highlighting the influence of solvent, catalyst, and base on reaction outcomes (Taha & Lazrek, 2010).
Molecular Structure Analysis
The molecular structures of pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied. For example, crystal structure analysis reveals the stacking of pyrazolo[3,4-d]pyrimidine rings due to intramolecular pi-pi interactions, which are not significantly affected by the substitution of ethyl or methyl groups (Avasthi et al., 1998).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, to yield compounds with significant antimicrobial activity. The synthesis process often involves the reaction of ethyl 2-cyano-3,3-bis(methylthio)prop-2-enoate with 2-amino-4-(substitutedphenyl)thiazole, demonstrating the compounds' versatile reactivity and potential for generating biologically active molecules (Khobragade et al., 2010).
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antifungal Properties : Pyrazolo[3,4-d]pyrimidin derivatives have demonstrated significant antimicrobial and antifungal activities. For example, novel pyrazolo[3,4-d]pyrimidin derivatives were synthesized and showed substantial antimicrobial activity against various bacteria and fungi, highlighting their potential as new antimicrobial agents (Khobragade et al., 2010).
Anticancer Activity : Research has also focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with anticancer potential. A study synthesized a series of these compounds, evaluating their effectiveness against cancer cell lines, demonstrating their potential as anticancer agents (Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Activities : Derivatives of pyrazolo[3,4-d]pyrimidine have been investigated for their anti-inflammatory and analgesic properties. Some compounds have shown more potent activity compared to standard drugs like Indomethacin and Aspirin, without causing ulcerogenic effects, suggesting their therapeutic potential for inflammatory diseases (Hafez & El-Gazzar, 2008).
Insecticidal and Antitubercular Activities : The synthetic pathways and biological evaluations of these compounds extend to insecticidal and antitubercular activities, showcasing their versatility in potential pharmaceutical applications. For instance, compounds synthesized from pyrimidine linked to pyrazole showed insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
2-methyl-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6OS/c1-5-6-16-12-11-9-18-21(8-7-17-14(22)10(2)3)13(11)20-15(19-12)23-4/h9-10H,5-8H2,1-4H3,(H,17,22)(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUBYDLMTACSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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